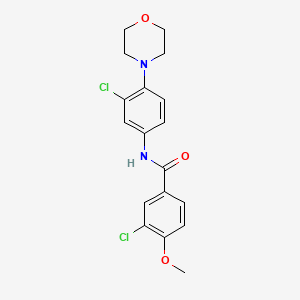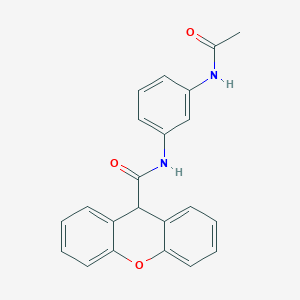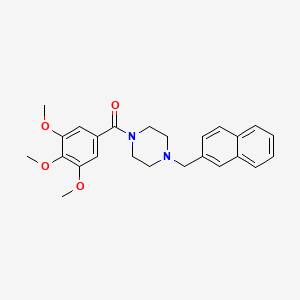![molecular formula C16H18FNO5S B3572832 4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide](/img/structure/B3572832.png)
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with an amine to form the sulfonamide linkage.
Introduction of the Trimethoxyphenylmethyl Group:
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous flow reactors to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The fluoro group or the trimethoxyphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anticancer activities.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of sulfonamide-based drugs.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trimethoxyphenylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, such as enzymes involved in cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonamide: Lacks the trimethoxyphenylmethyl group, which may result in different biological activities.
N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide: Lacks the fluoro group, which may affect its reactivity and binding properties.
4-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its chemical and biological properties.
Uniqueness
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide is unique due to the presence of both the fluoro and trimethoxyphenylmethyl groups. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S/c1-21-14-8-11(9-15(22-2)16(14)23-3)10-18-24(19,20)13-6-4-12(17)5-7-13/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUZBKGXVSIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3572773.png)
![[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3572779.png)
METHANONE](/img/structure/B3572781.png)

![3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide](/img/structure/B3572794.png)
![4-chloro-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3572799.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3572807.png)
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B3572820.png)
![5,5'-sulfonylbis[2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3572827.png)
![4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3572841.png)
